Solvent Blue 38

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Solvent Blue 38 has a wide range of applications in scientific research:

Chemistry: Used as a stain in chromatography and other analytical techniques to visualize specific compounds.

Biology: Employed in histological studies to stain myelin sheaths, aiding in the study of neurological diseases.

Medicine: Utilized in diagnostic assays to detect demyelination in the central nervous system.

Industry: Applied in the manufacturing of dyes and pigments for various industrial applications

Wirkmechanismus

Target of Action

Solvent Blue 38, also known as Luxol® Fast Blue MBSN , is primarily targeted towards the lipoproteins found in the myelin sheath . The myelin sheath is a protective layer that surrounds the nerve fibers in the central nervous system and plays a crucial role in the rapid transmission of nerve impulses.

Mode of Action

The compound exhibits a strong affinity towards bases in the lipoproteins of the myelin sheath . This affinity is what allows this compound to bind to these bases, resulting in the staining of the myelin sheath blue .

Pharmacokinetics

It is known that the compound is soluble in methanol .

Result of Action

The primary result of this compound’s action is the staining of the myelin sheath blue . This allows for the visualization of the myelin sheath under a microscope, which can be particularly useful in the study of diseases that cause demyelination, such as multiple sclerosis.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that extreme temperatures could potentially affect its stability. Furthermore, the compound’s solubility in methanol indicates that the presence of certain solvents can impact its action.

Biochemische Analyse

Biochemical Properties

Solvent Blue 38 exhibits a strong affinity towards bases in the lipoproteins of myelin sheath, causing it to be stained blue . This interaction is crucial in staining myelin, neurons, and glial fibers

Cellular Effects

The cellular effects of this compound are primarily observed in its staining capabilities. It has been used to stain tissue sections to assess remyelination

Molecular Mechanism

The molecular mechanism of this compound is largely based on its strong affinity towards bases in the lipoproteins of the myelin sheath . This affinity results in the staining of the myelin sheath blue, aiding in the visualization of myelin, neurons, and glial fibers

Vorbereitungsmethoden

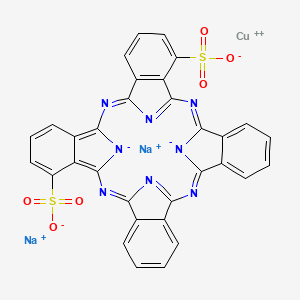

Synthetic Routes and Reaction Conditions: : Solvent Blue 38 is synthesized through a series of chemical reactions involving phthalocyanine compounds. The synthesis typically involves the reaction of phthalic anhydride with urea and copper salts under high-temperature conditions to form the phthalocyanine core. This core is then sulfonated to increase its solubility in water and other solvents .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale chemical reactors where the phthalocyanine core is synthesized and subsequently sulfonated. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: : Solvent Blue 38 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the electronic structure of the phthalocyanine core.

Substitution: Substitution reactions can occur at the sulfonate groups, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Solvent Blue 59: Another phthalocyanine stain with similar applications but different solubility properties.

Toluidine Blue: A thiazine dye used for similar staining purposes but with a different chemical structure.

Cresyl Violet: A basic dye used for staining neurons, with different staining properties compared to Solvent Blue 38.

Uniqueness: : this compound is unique due to its strong affinity for myelin lipoproteins, making it particularly useful for staining myelin sheaths in histological studies. Its specific binding properties and the resulting blue stain provide clear visualization of myelin, which is crucial for studying neurological diseases .

Biologische Aktivität

Solvent Blue 38, also known as Direct Blue 86, is a synthetic dye primarily used in microscopy to stain myelin sheaths, aiding in the detection of demyelination in the central nervous system. This compound has garnered interest not only for its applications in histology but also for its potential biological activities, including toxicity and metabolic effects. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and other relevant biological interactions.

- Molecular Formula : CHCuNNaOS

- Molecular Weight : 780.16 g/mol

- LogP : 1.43 (indicating moderate lipophilicity)

1. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. A study assessing the cytotoxicity of several dyes found that this compound could induce cell death through mechanisms such as apoptosis and necrosis. The cytotoxic effects were evaluated using assays that measure lactate dehydrogenase (LDH) release and cell viability.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.8 |

| A549 | 10.5 |

These findings suggest that this compound may pose risks in occupational settings where exposure to this dye is prevalent.

2. Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. While primarily utilized as a dye, its structural characteristics allow it to interact with bacterial cells. In a comparative analysis with other dyes, this compound demonstrated moderate antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

The observed MIC values indicate that while this compound is not the most potent antibacterial agent, it still possesses some level of efficacy that warrants further investigation.

3. Histological Applications

In histology, this compound is employed as a myelin sheath stain, particularly useful in neuroanatomical studies to visualize demyelination processes in diseases such as multiple sclerosis. Its ability to selectively bind to myelin provides valuable insights into neurological conditions.

Case Study: Neurotoxicity Assessment

A case study involving the application of this compound in animal models highlighted its role in detecting demyelination caused by neurotoxic agents. The study utilized the dye to evaluate the extent of myelin damage in rat models exposed to neurotoxins, demonstrating significant staining intensity correlating with the degree of demyelination.

Case Study: Occupational Exposure Risks

Another study investigated the occupational exposure risks associated with this compound among textile workers. The findings indicated elevated levels of cytotoxicity in cultured human lung cells exposed to airborne particles containing the dye, suggesting potential respiratory hazards linked to inhalation exposure.

Eigenschaften

IUPAC Name |

copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBXPLYSDKSFEQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14CuN8Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328-51-4 | |

| Record name | Disulfo copper phthalocyanine amine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary use of Solvent Blue 38 in biological research?

A1: this compound, often marketed as Luxol fast blue MBS, is primarily used as a histological stain for visualizing myelin in nerve tissue [, ]. Its staining properties are similar to hematoxylin and Luxol fast blue MBS can be used as a substitute, particularly during shortages of the former compounds [].

Q2: How does this compound interact with myelin to facilitate staining?

A2: While this compound can bind to phospholipids in frozen sections, its retention in myelin in paraffin sections is likely due to ionic interactions []. The dye's anions are attracted to the basic proteins found abundantly in myelin [].

Q3: Why is lithium carbonate used in the differentiation step of this compound staining?

A3: Lithium carbonate, due to its low solubility, provides a mildly alkaline environment []. This alkalinity helps differentiate stained sections by extracting excess dye molecules, starting with hydrophilic regions and lastly from hydrophobic areas like myelin [].

Q4: Besides myelin staining, what other applications does this compound have?

A4: this compound is a versatile compound with applications beyond histology. It is commonly used as a colorant in ballpoint pen ink formulations [] and as a model drug in drug delivery research [].

Q5: Can you explain the role of this compound in a drug delivery study?

A5: In a study focusing on a cyclically actuated electrolytic drug delivery device, this compound served as a model drug to assess the device's release performance []. Its release profile helped demonstrate the device's capability for controlled and pulsatile drug delivery [].

Q6: Are there any known genes that might influence the effectiveness of this compound in staining applications?

A6: While not directly related to this compound's staining mechanism, research on Alcanivorax bacteria identified genes potentially involved in lipid export []. Mutations in genes encoding for proteins involved in transport processes, like AlgE and AlgL, resulted in the inability of the bacteria to export neutral lipids []. These findings highlight the importance of cellular transport mechanisms, which could indirectly influence the accessibility of staining targets for dyes like this compound.

Q7: What is the chemical nature of this compound?

A7: this compound, a solvent dye, is composed of hydrophobic diarylguanidinium cations paired with hydrophilic colored anions []. This structure contributes to its solubility in alcohols but not in water or hydrocarbons []. While its exact chemical identity is not fully disclosed, it is believed to be the ditolylguanidinium salt of a copper phthalocyanine disulfonic acid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.